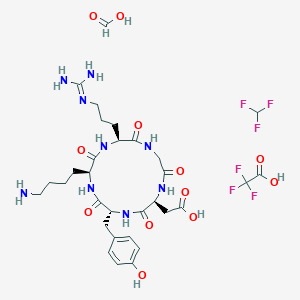

Chlorhexidine (acetate hydrate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

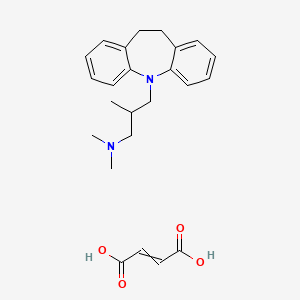

Chlorhexidine (acetate hydrate) is a broad-spectrum antimicrobial biguanide used as a topical antiseptic and disinfectant. It is commonly employed in medical and dental practices for the treatment of inflammatory conditions caused by microorganisms. The compound is known for its effectiveness against a wide range of pathogens, including bacteria, yeasts, and viruses .

Preparation Methods

Synthetic Routes and Reaction Conditions

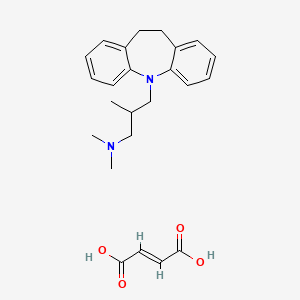

Chlorhexidine (acetate hydrate) is synthesized through a multi-step process. The primary synthetic route involves the reaction of 1,6-hexanediamine with 4-chlorobenzonitrile to form a bisbiguanide intermediate. This intermediate is then reacted with acetic acid to produce chlorhexidine acetate .

Industrial Production Methods

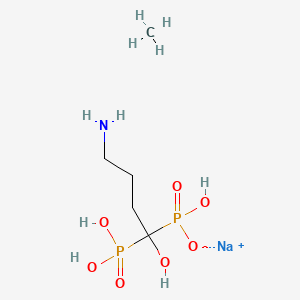

In industrial settings, chlorhexidine acetate is produced by reacting the bisbiguanide intermediate with acetic acid under controlled conditions. The reaction is typically carried out in a solvent such as ethanol or water, and the product is purified through crystallization or filtration .

Chemical Reactions Analysis

Types of Reactions

Chlorhexidine (acetate hydrate) undergoes various chemical reactions, including:

Oxidation: Chlorhexidine can be oxidized to form chlorhexidine oxide.

Reduction: Reduction reactions can convert chlorhexidine to its corresponding amine derivatives.

Substitution: Chlorhexidine can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions

Major Products Formed

Oxidation: Chlorhexidine oxide.

Reduction: Amine derivatives of chlorhexidine.

Substitution: Various chlorhexidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chlorhexidine (acetate hydrate) has a wide range of scientific research applications:

Chemistry: Used as a disinfectant in laboratory settings to maintain sterile conditions.

Biology: Employed in cell culture and microbiology to prevent contamination.

Medicine: Used in surgical scrubs, wound cleaning, and dental rinses to prevent infections.

Industry: Incorporated into products such as mouthwashes, antiseptic creams, and disinfectant solutions .

Mechanism of Action

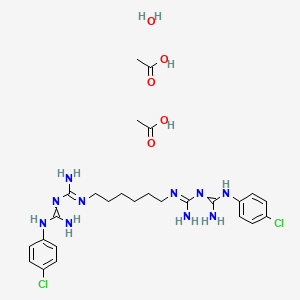

Chlorhexidine (acetate hydrate) exerts its antimicrobial effects by disrupting the cell membrane of microorganisms. It binds to the negatively charged bacterial cell wall and alters its permeability, leading to leakage of intracellular components and cell death. The compound is effective against both Gram-positive and Gram-negative bacteria, as well as yeasts and viruses .

Comparison with Similar Compounds

Similar Compounds

Chlorhexidine gluconate: Another salt form of chlorhexidine, commonly used in mouthwashes and skin disinfectants.

Povidone-iodine: An antiseptic used for skin disinfection before and after surgery.

Hydrogen peroxide: A disinfectant and antiseptic used for wound cleaning and sterilization .

Uniqueness

Chlorhexidine (acetate hydrate) is unique due to its broad-spectrum antimicrobial activity and its ability to bind to various surfaces, providing long-lasting effects. Unlike povidone-iodine, chlorhexidine does not cause staining and has a lower risk of causing allergic reactions .

Properties

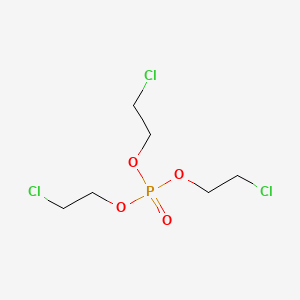

Molecular Formula |

C26H40Cl2N10O5 |

|---|---|

Molecular Weight |

643.6 g/mol |

IUPAC Name |

acetic acid;2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;hydrate |

InChI |

InChI=1S/C22H30Cl2N10.2C2H4O2.H2O/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*1-2(3)4;/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H3,(H,3,4);1H2 |

InChI Key |

JGFZDLOXFRFUTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,4S,5R,6S)-6-[4-[4-(diaminomethylideneamino)butoxycarbonyl]-2,6-dimethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10775305.png)

![(3S)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(1S,3R)-1-methyl-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-ium-1-yl]butanoate](/img/structure/B10775315.png)

![(2R,3R,4S,5S,6S,8R,13S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775333.png)

![(1S,2R,4S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775350.png)

![4-fluoro-N-[2-[5-(2,4,5-trifluoro-3-hydroxybenzoyl)thiophen-2-yl]phenyl]benzenesulfonamide](/img/structure/B10775364.png)

![2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775384.png)